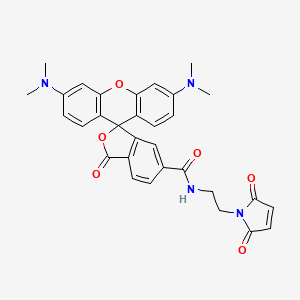
TAMRA maleimide, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA maleimide, 6-isomer, is a well-known xanthene dye of the rhodamine series. This compound is a thiol-reactive maleimide used for labeling proteins and peptides via thiol (SH) groups. It is widely used in various scientific fields due to its fluorescent properties, which make it an excellent tool for visualization and tracking in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA maleimide, 6-isomer, involves the reaction of tetramethylrhodamine with maleimide. The process typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is carried out under inert conditions to prevent oxidation, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA maleimide, 6-isomer, primarily undergoes substitution reactions with thiol groups. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound, include thiol-containing compounds such as cysteine residues in proteins and peptides. The reaction is typically carried out in a buffer solution at a neutral pH (around 7.0) to maintain the stability of the maleimide group .
Major Products
The major products formed from reactions with this compound, are fluorescently labeled biomolecules. These products are used in various applications, including fluorescence microscopy, flow cytometry, and other imaging techniques .
Applications De Recherche Scientifique
TAMRA maleimide, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for visualization and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of antibody-drug conjugates.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Mécanisme D'action
The mechanism of action of TAMRA maleimide, 6-isomer, involves its reaction with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient, making it an ideal tool for bioconjugation. The fluorescent properties of TAMRA maleimide allow for the visualization and tracking of labeled biomolecules in various applications .
Comparaison Avec Des Composés Similaires
TAMRA maleimide, 6-isomer, is unique due to its high specificity for thiol groups and its excellent fluorescent properties. Similar compounds include:
TAMRA maleimide, 5-isomer: Another isomer of TAMRA maleimide with similar properties but different spatial arrangement.
Tetramethylrhodamine-5-maleimide: A related compound used for similar applications but with different isomeric forms.
6-TAMRA C6 maleimide: A derivative with a longer linker, providing higher conjugation yields under similar conditions
These compounds share similar fluorescent properties but differ in their reactivity and applications, making this compound, a unique and valuable tool in scientific research.
Propriétés
Formule moléculaire |
C31H28N4O6 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
Clé InChI |
LLYYNGSVFARFNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


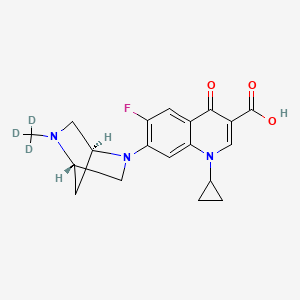
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
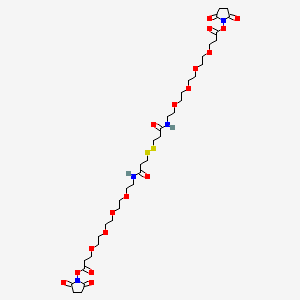
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)


![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)

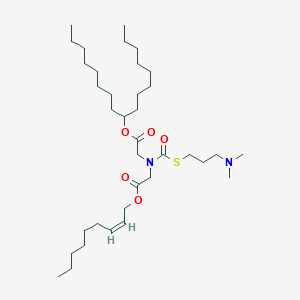

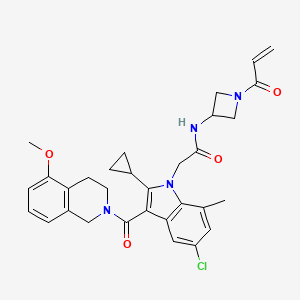
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
